![molecular formula C16H13BrN2O3 B13044761 Methyl 6-(benzyloxy)-7-bromopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13044761.png)
Methyl 6-(benzyloxy)-7-bromopyrazolo[1,5-a]pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-(benzyloxy)-7-bromopyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with additional functional groups such as a benzyloxy group, a bromine atom, and a methyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(benzyloxy)-7-bromopyrazolo[1,5-a]pyridine-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a suitable diketone or β-keto ester.
Fusion with Pyridine Ring: The pyrazole ring is then fused with a pyridine ring using cyclization reactions, often involving the use of strong acids or bases as catalysts.
Introduction of Functional Groups: The benzyloxy group is introduced through etherification reactions, while the bromine atom is added via bromination reactions using reagents like N-bromosuccinimide (NBS). The methyl ester group is typically introduced through esterification reactions using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-(benzyloxy)-7-bromopyrazolo[1,5-a]pyridine-3-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The benzyloxy group can be oxidized to a benzaldehyde or reduced to a benzyl alcohol.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride.
Ester Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Benzaldehyde derivatives.
Reduction Products: Benzyl alcohol derivatives.
Hydrolysis Products: Carboxylic acid derivatives.
Applications De Recherche Scientifique
Methyl 6-(benzyloxy)-7-bromopyrazolo[1,5-a]pyridine-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of Methyl 6-(benzyloxy)-7-bromopyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Interaction with Receptors: Binding to cellular receptors and modulating their signaling pathways.
DNA Intercalation: Intercalating into DNA and affecting its replication and transcription processes.
Comparaison Avec Des Composés Similaires
Methyl 6-(benzyloxy)-7-bromopyrazolo[1,5-a]pyridine-3-carboxylate can be compared with other similar compounds such as:
Pyrazolo[3,4-b]pyridines: These compounds have similar structural features but differ in the position of the pyrazole and pyridine rings.
Imidazo[1,2-a]pyridines: These compounds have an imidazole ring fused to a pyridine ring and exhibit different chemical reactivity and biological activity.
Triazolopyridines: These compounds contain a triazole ring fused to a pyridine ring and are known for their diverse pharmacological properties.
Propriétés
Formule moléculaire |
C16H13BrN2O3 |
|---|---|
Poids moléculaire |
361.19 g/mol |
Nom IUPAC |
methyl 7-bromo-6-phenylmethoxypyrazolo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C16H13BrN2O3/c1-21-16(20)12-9-18-19-13(12)7-8-14(15(19)17)22-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
Clé InChI |
KGIABHLNNRQENO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C2C=CC(=C(N2N=C1)Br)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2S)-1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13044680.png)
![2-(5-Bromoimidazo[1,5-A]pyridin-1-YL)morpholine hcl](/img/structure/B13044691.png)

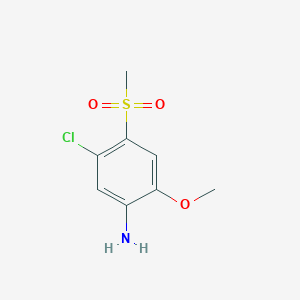
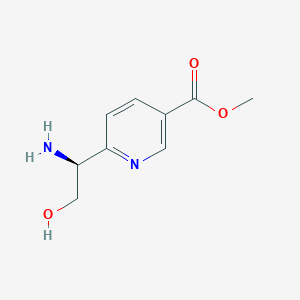
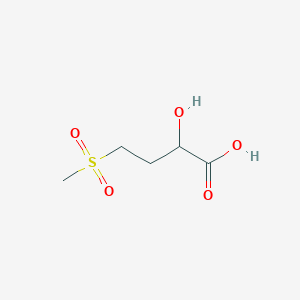
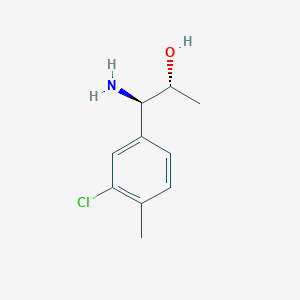
![7-Bromo-5-(4-chlorobenzyl)-3-cyclopropylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13044721.png)
![Phenol, 3-[(cyclopentylamino)methyl]-, hcl](/img/structure/B13044727.png)
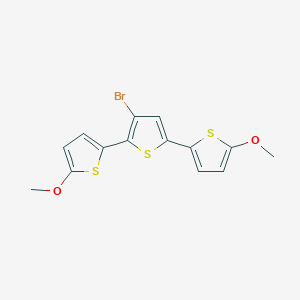

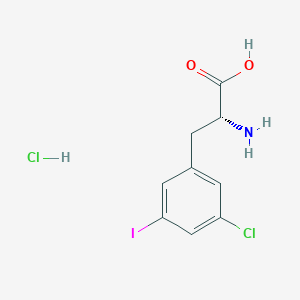
![(5-Fluoro-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol](/img/structure/B13044771.png)
![(1R)-1-[2-Chloro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13044772.png)
